Fulacimstat
Overview
Description
Fulacimstat, also known as BAY1142524, is a chymase inhibitor and antifibrotic drug candidate . It is under investigation in clinical trial NCT02452515, a single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY1142524 in clinically stable patients with left-ventricular dysfunction .
Molecular Structure Analysis
Fulacimstat has a molecular formula of C23H16F3N3O6 . Its exact mass is 487.10 and its molecular weight is 487.390 . The IUPAC name is 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid .Physical And Chemical Properties Analysis
Fulacimstat has a molecular formula of C23H16F3N3O6 and a molecular weight of 487.390 . The elemental analysis shows that it contains Carbon (56.68%), Hydrogen (3.31%), Fluorine (11.69%), Nitrogen (8.62%), and Oxygen (19.70%) .Scientific Research Applications
Diabetic Kidney Disease (DKD)
- Scientific Field: Nephrology
- Application Summary: Fulacimstat, a chymase inhibitor, was investigated for its effects on albuminuria in patients with Type II diabetes mellitus and a clinical diagnosis of DKD .
- Methods of Application: In a double-blind, randomized, placebo-controlled trial, patients were on the maximum tolerated dose of either an Ang II receptor blocker or an Ang-converting enzyme inhibitor since at least 3 months before the screening visit. Eligible patients were randomized in a 2:1 ratio to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
Adverse Cardiac Remodelling After Acute Myocardial Infarction
- Scientific Field: Cardiology
- Application Summary: Fulacimstat was examined for its effects on functional parameters of adverse cardiac remodelling after acute myocardial infarction .
- Methods of Application: A double-blind, multinational, randomized, placebo-controlled study was performed in patients after first STEMI who were treated with primary percutaneous coronary intervention within 24h of symptom onset. On day 6 to 12 post MI, patients were randomized to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
- Results: Fulacimstat was safe and well tolerated, but had no effect on adverse cardiac remodelling in the experimental setting of this study .
Diabetic Kidney Disease (DKD)
- Scientific Field: Nephrology
- Application Summary: Fulacimstat, a chymase inhibitor, was investigated for its effects on albuminuria in patients with Type II diabetes mellitus and a clinical diagnosis of DKD .
- Methods of Application: In a double-blind, randomized, placebo-controlled trial, patients were on the maximum tolerated dose of either an Ang II receptor blocker or an Ang-converting enzyme inhibitor since at least 3 months before the screening visit. Eligible patients were randomized in a 2:1 ratio to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
Adverse Cardiac Remodelling After Acute Myocardial Infarction
- Scientific Field: Cardiology
- Application Summary: Fulacimstat was examined for its effects on functional parameters of adverse cardiac remodelling after acute myocardial infarction .
- Methods of Application: A double-blind, multinational, randomized, placebo-controlled study was performed in patients after first STEMI who were treated with primary percutaneous coronary intervention within 24h of symptom onset. On day 6 to 12 post MI, patients were randomized to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
- Results: Fulacimstat was safe and well tolerated, but had no effect on adverse cardiac remodelling in the experimental setting of this study .
Diabetic Kidney Disease (DKD)
- Scientific Field: Nephrology
- Application Summary: Fulacimstat, a chymase inhibitor, was investigated for its effects on albuminuria in patients with Type II diabetes mellitus and a clinical diagnosis of DKD .
- Methods of Application: In a double-blind, randomized, placebo-controlled trial, patients were on the maximum tolerated dose of either an Ang II receptor blocker or an Ang-converting enzyme inhibitor since at least 3 months before the screening visit. Eligible patients were randomized in a 2:1 ratio to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
Adverse Cardiac Remodelling After Acute Myocardial Infarction
- Scientific Field: Cardiology
- Application Summary: Fulacimstat was examined for its effects on functional parameters of adverse cardiac remodelling after acute myocardial infarction .
- Methods of Application: A double-blind, multinational, randomized, placebo-controlled study was performed in patients after first STEMI who were treated with primary percutaneous coronary intervention within 24h of symptom onset. On day 6 to 12 post MI, patients were randomized to treatment with either 25 mg fulacimstat or placebo twice daily on top of standard of care .
- Results: Fulacimstat was safe and well tolerated, but had no effect on adverse cardiac remodelling in the experimental setting of this study .
Safety And Hazards
Fulacimstat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is advised to flush with copious amounts of water . If swallowed, wash out mouth with copious amounts of water and call a physician .
Future Directions
Fulacimstat is being developed as a potential new target for post-myocardial infarction therapy . It has a multi-functional anti-remodeling effect that reduces left ventricular dysfunction after myocardial infarction . The safety profile and the absence of effects on blood pressure or heart rate in a chronic patient population having similar comorbidities and receiving similar comedication as patients after acute MI support future clinical trials with Fulacimstat in patients after acute MI .
properties
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fulacimstat | |
CAS RN |
1488354-15-9 | |
Record name | Fulacimstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fulacimstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FULACIMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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